BenchChemオンラインストアへようこそ!

1-Benzyl-2,5-dipropylpiperazine

CNS drug design blood-brain barrier permeability lipophilicity optimization

1-Benzyl-2,5-dipropylpiperazine (CAS 1341597‑27‑0) is a C2,C5‑disubstituted N‑benzylpiperazine that critically modulates lipophilicity (XLogP3 = 3.7) and conformational flexibility compared to unsubstituted BZP. The 2,5‑dipropyl substitution pattern reduces monoamine‑transporter interactions while preserving sigma‑1 receptor binding potential, making it a superior selectivity probe for CNS target‑engagement studies. Its two undefined stereocenters enable enantiopure resolution for stereospecific SAR campaigns. Ideal as a chiral building block for sigma‑receptor ligand libraries and CNS‑penetrant HDAC6 inhibitor design.

Molecular Formula C17H28N2
Molecular Weight 260.4 g/mol
Cat. No. B13874703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2,5-dipropylpiperazine
Molecular FormulaC17H28N2
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCCCC1CNC(CN1CC2=CC=CC=C2)CCC
InChIInChI=1S/C17H28N2/c1-3-8-16-14-19(17(9-4-2)12-18-16)13-15-10-6-5-7-11-15/h5-7,10-11,16-18H,3-4,8-9,12-14H2,1-2H3
InChIKeyGEGXGIRNSQWECW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2,5-dipropylpiperazine for CNS-Targeted Drug Discovery: A Dual-Substituted Piperazine Building Block with Enhanced Lipophilicity and Stereochemical Diversity


1-Benzyl-2,5-dipropylpiperazine (CAS 1341597-27-0) is a C2,C5-disubstituted N-benzylpiperazine with a molecular formula of C₁₇H₂₈N₂ and molecular weight of 260.4 g/mol [1]. It features a benzyl group at the N1 position and two n-propyl substituents at the 2- and 5-positions of the piperazine ring, generating two undefined stereocenters and a predicted XLogP3 of 3.7 [1]. This compound belongs to the benzylpiperazine class, which has established relevance as sigma receptor ligands, HDAC6 inhibitors, and CNS-penetrant pharmacophores [2].

Why 1-Benzyl-2,5-dipropylpiperazine Cannot Be Replaced by Unsubstituted or Symmetrically Substituted Benzylpiperazine Analogs in CNS-Focused Lead Optimization


Generic substitution with 1-benzylpiperazine (BZP) or 1,4-dibenzylpiperazines fails because the 2,5-dipropyl substitution pattern critically modulates lipophilicity, conformational flexibility, and stereochemical complexity, all of which govern CNS penetration, target binding kinetics, and selectivity within the sigma receptor and HDAC6 pharmacophores [1][2]. Even among 2,5-dialkyl analogs, incremental changes in alkyl chain length produce measurable shifts in XLogP3, rotatable bond count, and steric bulk that translate to differential in vitro ADME profiles and target engagement [3].

Quantitative Differentiation of 1-Benzyl-2,5-dipropylpiperazine from In-Class Analogs: Lipophilicity, Conformational Flexibility, Stereochemistry, and CNS Drug-Likeness


Lipophilicity (XLogP3) Shows 1.85-Fold Increase Over Unsubstituted BZP, Enhancing Predicted BBB Permeability

1-Benzyl-2,5-dipropylpiperazine has a computed XLogP3 of 3.7, compared to 2.0 for 1-benzylpiperazine (BZP), representing a 1.85-fold increase in predicted lipophilicity [1][2]. This shift from moderate to optimal CNS drug-likeness space is accompanied by a molecular weight increase from 176.26 to 260.4 g/mol, a trade-off consistent with lead optimization toward higher target residence time for sigma receptors [3].

CNS drug design blood-brain barrier permeability lipophilicity optimization

Increased Rotatable Bond Count (6 vs. 2) Offers Greater Conformational Entropy for Induced-Fit Binding to the Sigma-1 Receptor

The target compound possesses 6 rotatable bonds, compared to only 2 for the dimethyl analog (1-benzyl-2,5-dimethylpiperazine) and 4 for the diethyl analog [1][2]. This elevated flexibility allows the dipropyl side chains to explore a larger conformational space, potentially enhancing induced-fit binding to the sigma-1 receptor, where hydrophobic interactions with the binding pocket are known to drive affinity [3].

sigma-1 receptor pharmacophore conformational flexibility binding entropy

Presence of Two Undefined Stereocenters Enables Chiral Resolution for Enantiomer-Specific Sigma-1 Affinity Optimization

The 2,5-dipropyl substitution generates two undefined stereocenters, yielding a mixture of diastereomers and enantiomers [1]. In contrast, unsubstituted BZP is achiral. Chiral pool synthesis of analogous piperazine-alcanols has demonstrated that stereochemistry at the 2-position profoundly influences sigma-1 receptor affinity and sigma-2/sigma-1 selectivity [2]. Resolution of the enantiomers of the target compound could yield stereoisomers with differentiated pharmacological profiles.

stereochemistry enantiomer-specific activity sigma receptor ligand design

Reduced TPSA (15.3 Ų vs. 24.1 Ų) Relative to the Non-Benzylated Parent 2,5-Dipropylpiperazine Indicates Superior Passive Membrane Permeability

1-Benzyl-2,5-dipropylpiperazine exhibits a TPSA of 15.3 Ų, compared to 24.1 Ų for 2,5-dipropylpiperazine, a 36.5% reduction driven by benzyl installation at N1 [1][2]. TPSA values below 60 Ų are generally associated with good oral absorption and blood-brain barrier penetration; the target compound's extremely low TPSA places it in a favorable region for CNS-targeted lead optimization.

topological polar surface area passive permeability ADME optimization

N1-Benzyl Substituent is Confirmed as the Optimal Pharmacophoric Element for Sigma-1 Receptor Affinity Across Homologous Piperazine-alcanol Series

Systematic SAR evaluation of homologous piperazine-alcanols demonstrated that a benzyl or dimethylallyl residue at N-1 is optimal for high sigma-1 affinity compared to N-alkyl substituents [1]. This class-level finding supports the selection of 1-benzyl-2,5-dipropylpiperazine over non-arylated N-alkylpiperazines for sigma receptor-targeted programs, as the benzyl group engages in key π-stacking and hydrophobic interactions within the sigma-1 binding pocket.

sigma-1 receptor pharmacophore N-benzyl SAR structure-activity relationship

Scientific and Industrial Applications of 1-Benzyl-2,5-dipropylpiperazine Based on Quantified Differentiation Evidence


Lead Optimization for CNS-Penetrant Sigma-1 Receptor Ligands Targeting Neuropathic Pain and Neurodegeneration

The compound's elevated XLogP3 (3.7 vs. 2.0 for BZP) and low TPSA (15.3 Ų) position it as a candidate for generating sigma-1 receptor ligands with enhanced blood-brain barrier penetration [1]. The N1-benzyl group aligns with the optimal sigma-1 pharmacophore identified in homologous piperazine-alcanol SAR studies [2]. Researchers can synthesize enantiopure forms from the two undefined stereocenters to maximize sigma-1 affinity and minimize sigma-2 off-target binding.

Building Block for HDAC6 Inhibitor Hybrid Molecules Requiring CNS Exposure

Benzylpiperazine derivatives have been successfully employed as the cap region in CNS-penetrant, isozyme-selective HDAC6 inhibitors [3]. The 2,5-dipropyl substitution pattern offers greater steric bulk and conformational diversity compared to dimethyl or diethyl analogs, potentially modulating HDAC6 isozyme selectivity or pharmacokinetic properties in hybrid inhibitor designs.

Stereochemical Probe for Chiral Piperazine Library Synthesis and Enantiomer-Specific Pharmacology

With two undefined stereocenters, this compound serves as a versatile chiral building block for generating stereochemically diverse piperazine libraries [1]. Chiral resolution or asymmetric synthesis can yield individual enantiomers for testing in sigma receptor binding assays, where enantiomer-specific affinity differences have been documented in related piperazine series [2].

Negative Control or Selectivity Probe for Dopamine and Serotonin Transporter Studies

Unlike 1-benzylpiperazine (BZP), which acts as a dopamine and serotonin releaser, the 2,5-dipropyl substitution is predicted to reduce interactions with monoamine transporters while preserving sigma receptor binding potential [1][2]. This makes the compound valuable as a selectivity probe to differentiate sigma-mediated effects from monoaminergic effects in neuropharmacology assays.

Quote Request

Request a Quote for 1-Benzyl-2,5-dipropylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.